

Stability and Storage of β -L-Ribofuranose Tetraacetate: A Technical Guide

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Compound of Interest

Compound Name: 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose

Cat. No.: B104503

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This guide provides an in-depth analysis of the stability and optimal storage conditions for β -L-Ribofuranose tetraacetate (CAS 144490-03-9), a critical reagent for researchers, scientists, and professionals in drug development. As an acetylated derivative of L-ribose, its stability is paramount for the success of synthetic and biological applications. This document outlines the chemical properties, potential degradation pathways, recommended storage protocols, and methods for assessing the purity of this compound.

Introduction to β -L-Ribofuranose Tetraacetate

β -L-Ribofuranose tetraacetate is a polyacetylated derivative of the monosaccharide L-ribose. The acetylation of the hydroxyl groups enhances the compound's solubility in organic solvents and its stability, making it a versatile intermediate in various chemical syntheses.^[1] It is particularly valuable in the synthesis of L-nucleoside analogues, which are investigated for their potential antiviral and anticancer properties. Given its role as a precursor in the synthesis of biologically active molecules, maintaining its chemical integrity through proper storage and handling is of utmost importance.

Chemical and Physical Properties

Understanding the fundamental properties of β -L-Ribofuranose tetraacetate is essential for its appropriate handling and storage.

Property	Value	Source
CAS Number	144490-03-9	
Molecular Formula	C ₁₃ H ₁₈ O ₉	[2]
Molecular Weight	318.28 g/mol	[2]
Appearance	Crystals	
Melting Point	80-83 °C	
Optical Rotation	[α] _D ²⁰ +12.5±0.5°, c = 2.4% in chloroform	
Purity	≥99.0%	

Key Stability Considerations and Degradation Pathways

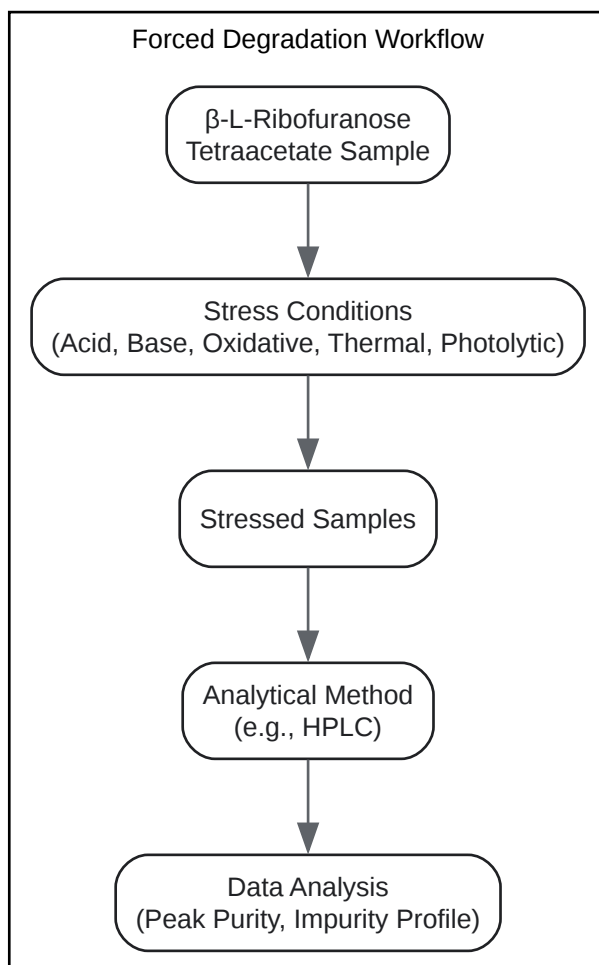
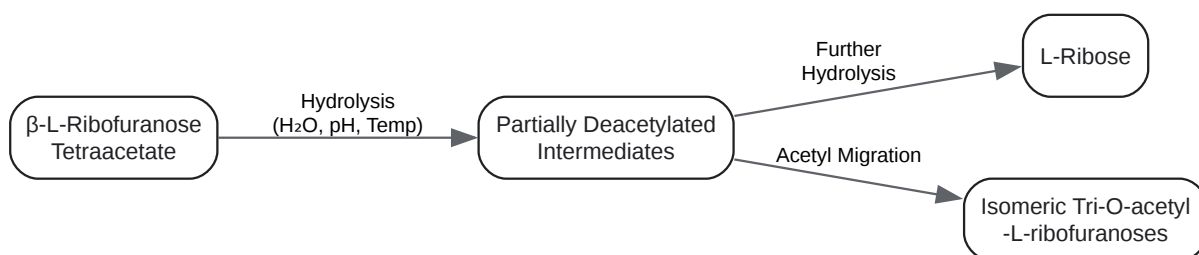
The stability of β-L-Ribofuranose tetraacetate can be compromised by several factors, leading to the formation of impurities that can affect experimental outcomes. The primary degradation pathways for acetylated sugars include hydrolysis and acetyl group migration.

Hydrolysis

The ester linkages of the acetate groups are susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. This process results in the removal of acetyl groups, yielding partially deacetylated ribofuranose derivatives and, ultimately, L-ribose. The rate of hydrolysis is significantly influenced by temperature and the presence of acidic or basic catalysts.[3]

Acetyl Group Migration

Under certain conditions, acetyl groups on a sugar backbone can migrate to adjacent free hydroxyl groups. While β-L-Ribofuranose tetraacetate is fully acetylated, any initial hydrolysis can generate a free hydroxyl group, creating the potential for subsequent intramolecular acetyl migration. This can lead to a mixture of isomeric tri-O-acetyl-L-ribofuranoses. Studies on the D-enantiomer have shown that enzymatic hydrolysis can be followed by acetyl migration.[4][5]



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